2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 1,3-Dihydro-1-phenyl-2H-benzimidazole-2-thione follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and sulfur heteroatoms. The compound is officially registered under Chemical Abstracts Service Registry Number 4493-32-7, with the systematic name reflecting its complete structural composition including the dihydro designation, phenyl substitution pattern, and thione functional group. Alternative nomenclature systems recognize this compound through several equivalent names including 2-Benzimidazolinethione, 1-phenyl-, 2-Benzimidazolethiol, 1-phenyl-, and 1-Phenyl-2-benzimidazolinethione, all of which accurately describe the same molecular entity.

The molecular formula C₁₃H₁₀N₂S precisely defines the atomic composition, consisting of thirteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one sulfur atom, yielding a molecular mass of 226.30 atomic mass units. The International Chemical Identifier string InChI=1S/C13H10N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) provides a standardized representation enabling unambiguous identification across chemical databases, while the corresponding InChIKey JKIGHOGKGARVAG-UHFFFAOYSA-N serves as a shortened hash for efficient database searching. The Simplified Molecular Input Line Entry System notation S=C1N(C=2C(N1)=CC=CC2)C3=CC=CC=C3 offers a linear string representation that clearly delineates the connectivity pattern between all atoms in the molecule.

Propriétés

IUPAC Name |

3-phenyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIGHOGKGARVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196341 | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4493-32-7 | |

| Record name | 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4493-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-1H-BENZIMIDAZOL-2-YL HYDROSULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary targets of 1-Phenyl-1H-benzoimidazole-2-thiol are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Benzimidazoles are known to have a wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects. .

Result of Action

As a biochemical used in proteomics research, it may have diverse effects depending on the context of the experiment and the specific proteins it interacts with.

Analyse Biochimique

Biochemical Properties

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase, by binding to their active sites. The interaction with tyrosinase, for example, involves the formation of a complex that prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. Similarly, the inhibition of acetylcholinesterase by 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- results in increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission.

Cellular Effects

The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can modulate the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses. Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation. These effects collectively contribute to the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, the inhibition of tyrosinase and acetylcholinesterase by 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- involves the formation of a stable complex with the enzyme, preventing its normal function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have shown that 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhanced neurotransmission and reduced oxidative stress. At higher doses, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular processes. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions. The metabolites of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- are then excreted through the kidneys. The interaction with enzymes such as cytochrome P450 plays a crucial role in the metabolism of this compound, affecting its bioavailability and efficacy. Additionally, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins. Once inside the cell, 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- to specific compartments is facilitated by targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, affecting cellular respiration and energy production.

Activité Biologique

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by various studies and research findings.

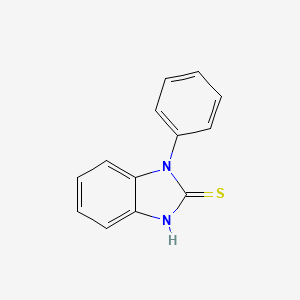

Chemical Structure and Properties

The compound features a benzimidazole core with a thione functional group, contributing to its biological activity. Its molecular structure can be represented as follows:

This structure is pivotal in understanding the interactions that lead to its biological effects.

Antimicrobial Activity

Research indicates that 2H-benzimidazole-2-thione exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Streptococcus faecalis | 8 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2H-benzimidazole-2-thione has been explored in various studies. Notably, it demonstrated significant antiproliferative effects against several cancer cell lines. For instance, in a study involving the MDA-MB-231 breast cancer cell line, the compound showed an IC50 value of approximately 16.38 μM, indicating potent activity .

The following table summarizes the anticancer activity against different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 16.38 |

| HeLa | 29.39 |

| A549 | 33.10 |

These findings underscore the potential of this compound in cancer therapy and warrant further investigation into its mechanisms of action.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, 2H-benzimidazole-2-thione has been evaluated for antioxidant activity. The compound exhibited a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, with results indicating a strong correlation between concentration and scavenging ability .

The mechanisms underlying the biological activities of 2H-benzimidazole-2-thione are not fully elucidated but are believed to involve interactions with specific molecular targets. For instance:

- Antimicrobial Activity : The thione group may interact with microbial enzymes or cellular components, disrupting essential functions.

- Anticancer Activity : The compound may induce apoptosis in cancer cells through modulation of signaling pathways or inhibition of proliferation.

- Antioxidant Activity : It likely acts by donating electrons to free radicals, thereby neutralizing their harmful effects.

Case Studies

Several case studies have documented the efficacy of 2H-benzimidazole-2-thione in both laboratory and clinical settings:

- In Vitro Studies : A series of experiments demonstrated its effectiveness against resistant strains of bacteria and various cancer cell lines.

- Animal Models : Preclinical trials indicated reduced tumor growth rates when administered to mice with induced tumors.

These studies contribute valuable insights into the therapeutic potential of this compound.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives demonstrate inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at minimal inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | High |

| Streptococcus faecalis | 8 | Moderate |

| Escherichia coli | 64 | Moderate |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. A study noted that certain derivatives exhibited IC50 values as low as 16.38 μM, indicating potent antiproliferative effects .

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| MDA-MB-231 | 16.38 | High |

Neurological Disorders

Benzimidazole derivatives have been explored for their potential in treating neurological disorders due to their ability to activate potassium channels. This property may provide therapeutic benefits in conditions like epilepsy and asthma .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of compounds derived from benzimidazole, showing significant reductions in edema compared to standard anti-inflammatory drugs like diclofenac .

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized a series of benzimidazole derivatives and tested their antimicrobial efficacy against multiple strains. The results indicated that modifications in the phenyl group significantly influenced antibacterial activity, with some compounds outperforming traditional antibiotics .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer potential of various substituted benzimidazoles. The study found that specific substitutions led to enhanced activity against cancer cell lines, suggesting that structural modifications can be crucial for developing effective anticancer agents .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Selected Benzimidazole-2-thione Derivatives

Méthodes De Préparation

Classical Cyclization of o-Phenylenediamine with Thiocarbonyl Sources

The most common route to synthesize benzimidazole-2-thione derivatives involves the condensation of o-phenylenediamine with sulfur-containing reagents such as carbon disulfide, thiourea, or elemental sulfur under acidic or basic conditions. This cyclocondensation forms the benzimidazole ring with a thione group at the 2-position.

- Typical procedure: Refluxing o-phenylenediamine with carbon disulfide in ethanol or aqueous alkaline medium yields 2-mercaptobenzimidazole, which tautomerizes to the 2-thione form.

- Phenyl substitution: The phenyl group at the 1-position can be introduced by using N-phenyl-o-phenylenediamine as the starting material or by subsequent N-alkylation/arylation of the benzimidazole-2-thione core.

Alkylation and Arylation of Benzimidazole-2-thione

Alkylation of the benzimidazole-2-thione at the nitrogen atom (N-1) is typically performed using alkyl halides or benzyl halides in the presence of bases such as potassium carbonate or triethylamine in polar aprotic solvents like acetone or dimethylformamide.

- For example, the reaction of benzimidazole-2-thione with benzyl bromide in acetone with potassium carbonate leads to 1-benzyl-2-mercaptobenzimidazole derivatives.

- In the case of 1-phenyl substitution, N-phenylation can be achieved via Buchwald-Hartwig amination or Ullmann-type coupling reactions using phenyl halides and appropriate catalysts.

Direct Synthesis from o-Phenylenediamine and Phenyl Isothiocyanate

An alternative and efficient method involves the reaction of o-phenylenediamine with phenyl isothiocyanate under reflux conditions in solvents such as ethanol or acetonitrile. This reaction directly forms the 1-phenyl-substituted benzimidazole-2-thione via nucleophilic attack of the amine on the isothiocyanate, followed by cyclization.

Multicomponent and Catalytic Methods

Recent advances have introduced multicomponent reactions and catalytic processes to improve yields and reduce reaction times:

- Copper-catalyzed multicomponent reactions: Combining o-phenylenediamine, elemental sulfur, and phenyl halides in the presence of copper catalysts can afford 1-phenyl-benzimidazole-2-thione derivatives efficiently.

- Solvent-free and microwave-assisted synthesis: These greener methods utilize minimal solvents and microwave irradiation to accelerate cyclization and substitution steps, yielding products in high purity and yield.

Detailed Reaction Conditions and Yields

The following table summarizes key preparation methods, reaction conditions, and typical yields based on literature data:

Mechanistic Insights and Spectroscopic Characterization

- The tautomerism between thione and thiol forms is a key feature, with the thione form predominating in the solid state as confirmed by X-ray crystallography and NMR studies.

- Infrared (IR) spectroscopy shows characteristic C=S stretching bands around 1200–1050 cm⁻¹ and N–H stretching near 3400 cm⁻¹.

- ¹H-NMR typically displays a singlet for the NH proton around δ 12.0 ppm and aromatic protons between δ 7.0–8.0 ppm. The phenyl substituent protons resonate in the aromatic region, confirming substitution at N-1.

- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C13H10N2S for the 1-phenyl derivative.

Research Findings and Optimization Notes

- The use of triethylamine or potassium carbonate as bases in alkylation reactions prevents side reactions and promotes selective N-alkylation over S-alkylation.

- Reflux times and temperatures are critical to maximize yield while minimizing by-products such as over-alkylated or polymeric species.

- Solvent choice influences reaction rates and product purity; polar aprotic solvents favor nucleophilic substitution steps, while protic solvents assist cyclization.

- Catalyst loading and ligand selection in metal-catalyzed arylation significantly affect the efficiency and selectivity of N-phenylation.

Summary Table of Spectral Data for 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-

| Spectroscopic Method | Key Features | Observed Data (Typical) | Notes |

|---|---|---|---|

| IR | C=S stretching, N–H stretching | 1200–1050 cm⁻¹ (C=S), ~3400 cm⁻¹ (N–H) | Confirms thione tautomer |

| ¹H-NMR | NH proton, aromatic protons | δ 12.0 ppm (s, NH), 7.0–8.0 ppm (m, Ar-H) | Phenyl protons confirm substitution |

| ¹³C-NMR | C=S carbon, aromatic carbons | δ ~170 ppm (C=S), 120–140 ppm (Ar-C) | Supports ring structure |

| Mass Spectrometry | Molecular ion peak | m/z consistent with C13H10N2S | Confirms molecular weight |

Q & A

Q. Table 1. Synthetic Routes and Conditions

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Core formation (CS₂) | CS₂, KOH, microwave irradiation | Moderate | |

| Trifluoromethylation | CF₃COOH, HCl, reflux | 75% | |

| Aryl substitution | Aryl-X, Na₂CO₃, DMF, RT | 50-85% |

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Answer:

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions. For example, two independent molecules (A and B) in the asymmetric unit were identified via X-ray, revealing hydrogen-bonding networks .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, π-π interactions) in crystal structures .

- Multinuclear NMR (¹H/¹³C) : Confirms proton environments and substituent positions. Discrepancies in spectra (e.g., splitting patterns) may indicate tautomerism or polymorphism .

Basic: What pharmacological properties are associated with benzimidazole-thione derivatives?

Answer:

While direct data on 1-phenyl-substituted derivatives is limited, structurally related benzimidazole-thiones exhibit:

- Antimicrobial activity : Against Gram-positive bacteria and fungi via disruption of cell membrane integrity .

- Anticancer potential : Derivatives like 2-(naphthalenylmethyl)-benzimidazoles show cytotoxicity by intercalating DNA or inhibiting topoisomerases .

- Antioxidant effects : Scavenging free radicals through the thione sulfur atom .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions by stabilizing intermediates .

- Catalysis : Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .

- Temperature control : Reflux conditions (100–120°C) for acid-mediated reactions prevent side product formation .

Q. Table 2. Optimization Strategies

| Parameter | Optimization Approach | Outcome |

|---|---|---|

| Solvent | DMF for aryl substitution | 85% yield for 2-phenyl derivatives |

| Catalysis | Microwave-assisted synthesis | 30% reduction in reaction time |

| Temperature | Reflux in TFA/HCl | 75% yield for CF₃ derivatives |

Advanced: What strategies resolve contradictions in spectroscopic data during structural analysis?

Answer:

- Multi-technique validation : Combine XRD (definitive bond lengths/angles), NMR (proton environments), and IR (functional group identification) to cross-verify data .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, identifying discrepancies caused by crystal packing vs. solution-phase structures .

- Dynamic NMR studies : Detect tautomeric equilibria or conformational flexibility that may explain split signals .

Advanced: How are computational methods applied to predict reactivity and stability?

Answer:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals) to predict crystal packing stability .

- Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., DNA grooves, enzyme active sites) .

- Reactivity indices : Calculates Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Advanced: What are the challenges in scaling up laboratory synthesis for industrial research?

Answer:

- Purification hurdles : Column chromatography is impractical at scale; alternatives like recrystallization or membrane filtration are prioritized .

- Safety protocols : Handling CS₂ (toxic) requires closed systems and real-time gas monitoring .

- Waste management : Neutralization of acidic byproducts (e.g., HCl) using ion-exchange resins or bioremediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.